7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde
Overview
Description
7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is an organic compound with the molecular formula C8H5FN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 7th position and an aldehyde group at the 2nd position of the benzimidazole ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-1H-benzo[d]imidazole.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 7-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 7-Fluoro-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anticancer, antiviral, and antibacterial properties.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde largely depends on its interaction with biological targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity towards certain molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function.
Comparison with Similar Compounds
7-Fluoro-1H-benzo[d]imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1H-benzo[d]imidazole-2-carbaldehyde: Lacks the fluorine atom, which may affect its binding affinity and specificity.
7-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
Uniqueness: 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combined presence of the fluorine atom and the aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-fluoro-1H-benzimidazole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTMKHDQBKQAEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-96-2 | |
Record name | 4-Fluoro-1H-benzimidazole-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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